molecular formula C10H10O B8063891 (2R)-2-phenylcyclobutan-1-one

(2R)-2-phenylcyclobutan-1-one

Cat. No.: B8063891
M. Wt: 146.19 g/mol
InChI Key: BJFZFQHWYGJPQD-SECBINFHSA-N
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Description

(2R)-2-Phenylcyclobutan-1-one is a chiral cyclobutanone derivative featuring a phenyl substituent at the second carbon of a strained four-membered ring (Fig. 1). Its stereochemistry (R-configuration) imparts distinct physicochemical and reactivity profiles compared to non-chiral analogs. The compound is synthesized via methods adapted from literature protocols, such as those involving catalytic oxidative cleavage or photochemical pathways, as noted in studies on cyclobutanone derivatives . Its strained cyclobutane ring and ketone functionality make it a valuable intermediate in organic synthesis, particularly in reactions exploiting ring-opening or C-C bond activation, as demonstrated in aerobic oxidative C-C cleavage research .

Properties

IUPAC Name

(2R)-2-phenylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFZFQHWYGJPQD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenylcyclopentan-1-one

Structural Differences :

  • Ring Size: Cyclopentanone (5-membered ring) vs. cyclobutanone (4-membered ring).
  • Ring Strain: Cyclobutanone exhibits higher angular strain (~110° bond angles vs. ~108° in cyclopentanone), increasing reactivity.

Reactivity :

  • The smaller ring in (2R)-2-phenylcyclobutan-1-one enhances susceptibility to ring-opening reactions. For example, under aerobic oxidative conditions, cyclobutanones undergo C-C cleavage more readily than cyclopentanones due to strain-driven destabilization of the transition state .
  • Cyclopentanones are generally more stable and less reactive in such transformations, favoring applications requiring controlled ketone reactivity.
(E)-1-Phenylbutan-2-one (2,4-Dinitrophenyl)hydrazone

Structural Differences :

  • Cyclic vs. Acyclic : this compound is cyclic, while (E)-1-phenylbutan-2-one is a linear ketone.
  • Functional Groups : The hydrazone derivative (from ) introduces a 2,4-dinitrophenylhydrazine moiety, altering solubility and crystallinity .

Reactivity and Use :

  • Hydrazones are typically employed in carbonyl identification (e.g., derivatization for crystallography or UV-vis analysis) .
  • The acyclic structure of 1-phenylbutan-2-one allows greater conformational flexibility, reducing strain but limiting utility in strain-driven reactions.
(1r,2r)-2-Amino-1-methylcyclopentan-1-ol

Structural Differences :

  • Functional Groups: Amino alcohol (cyclopentanol + amine) vs. ketone.
  • Ring Size : Similar five-membered ring but distinct electronic properties due to hydroxyl and amine groups.

Research Findings and Contextual Insights

  • Synthetic Utility: Cyclobutanones are prioritized in strain-promoted reactions, whereas cyclopentanones and acyclic analogs serve roles requiring stability or derivatization .
  • Industrial Relevance: Pfizer’s work on cyclopentanol derivatives underscores the pharmaceutical industry’s preference for amino alcohols over strained ketones in drug manufacturing .

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